molecular formula C12H14FN3O3S B5767231 N-{[(2-fluoro-5-nitrophenyl)amino]carbonothioyl}-3-methylbutanamide

N-{[(2-fluoro-5-nitrophenyl)amino]carbonothioyl}-3-methylbutanamide

Katalognummer B5767231
Molekulargewicht: 299.32 g/mol
InChI-Schlüssel: YQUXVMOKOXRNBA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-{[(2-fluoro-5-nitrophenyl)amino]carbonothioyl}-3-methylbutanamide, also known as FN3K, is a small molecule inhibitor that has gained significant attention in scientific research due to its potential therapeutic applications. FN3K is a potent inhibitor of fructosamine-3-kinase (FN3K), an enzyme that plays a crucial role in the formation of advanced glycation end-products (AGEs). AGEs are implicated in various pathological conditions, including diabetes, Alzheimer's disease, and cardiovascular disorders.

Wirkmechanismus

N-{[(2-fluoro-5-nitrophenyl)amino]carbonothioyl}-3-methylbutanamide inhibits the activity of fructosamine-3-kinase (N-{[(2-fluoro-5-nitrophenyl)amino]carbonothioyl}-3-methylbutanamide), an enzyme that catalyzes the phosphorylation of fructosamines. Fructosamines are formed by the non-enzymatic reaction of reducing sugars with proteins and other biomolecules. The phosphorylation of fructosamines by N-{[(2-fluoro-5-nitrophenyl)amino]carbonothioyl}-3-methylbutanamide leads to the formation of stable ketoamines, which are precursors of AGEs. By inhibiting N-{[(2-fluoro-5-nitrophenyl)amino]carbonothioyl}-3-methylbutanamide, N-{[(2-fluoro-5-nitrophenyl)amino]carbonothioyl}-3-methylbutanamide prevents the formation of ketoamines and subsequently reduces the formation of AGEs.
Biochemical and physiological effects:
N-{[(2-fluoro-5-nitrophenyl)amino]carbonothioyl}-3-methylbutanamide inhibition has been shown to reduce the formation of AGEs in various pathological conditions, including diabetes, Alzheimer's disease, and cardiovascular disorders. AGEs are implicated in the development of diabetic complications, Alzheimer's disease, and cardiovascular disorders. By reducing the formation of AGEs, N-{[(2-fluoro-5-nitrophenyl)amino]carbonothioyl}-3-methylbutanamide inhibition may have therapeutic benefits in these conditions.

Vorteile Und Einschränkungen Für Laborexperimente

N-{[(2-fluoro-5-nitrophenyl)amino]carbonothioyl}-3-methylbutanamide is a potent inhibitor of fructosamine-3-kinase (N-{[(2-fluoro-5-nitrophenyl)amino]carbonothioyl}-3-methylbutanamide), and its inhibition has been shown to reduce the formation of AGEs in various pathological conditions. However, N-{[(2-fluoro-5-nitrophenyl)amino]carbonothioyl}-3-methylbutanamide has some limitations for lab experiments. N-{[(2-fluoro-5-nitrophenyl)amino]carbonothioyl}-3-methylbutanamide is a small molecule inhibitor, and its efficacy may vary depending on the concentration used. Furthermore, the effects of N-{[(2-fluoro-5-nitrophenyl)amino]carbonothioyl}-3-methylbutanamide inhibition may be influenced by the experimental conditions, such as the cell type and culture conditions used.

Zukünftige Richtungen

N-{[(2-fluoro-5-nitrophenyl)amino]carbonothioyl}-3-methylbutanamide inhibition has shown promising results in various pathological conditions, including diabetes, Alzheimer's disease, and cardiovascular disorders. Future research should focus on the development of more potent and selective N-{[(2-fluoro-5-nitrophenyl)amino]carbonothioyl}-3-methylbutanamide inhibitors. Furthermore, the effects of N-{[(2-fluoro-5-nitrophenyl)amino]carbonothioyl}-3-methylbutanamide inhibition should be studied in more detail in various animal models and clinical trials. Finally, the potential side effects of N-{[(2-fluoro-5-nitrophenyl)amino]carbonothioyl}-3-methylbutanamide inhibition should be carefully evaluated to ensure its safety for human use.

Synthesemethoden

N-{[(2-fluoro-5-nitrophenyl)amino]carbonothioyl}-3-methylbutanamide is synthesized using a multi-step process, starting from commercially available materials. The synthesis involves the reaction of 2-fluoro-5-nitroaniline with thiophosgene, followed by the reaction of the resulting isothiocyanate with 3-methylbutan-1-amine. The final product is purified using column chromatography and characterized using various spectroscopic techniques.

Wissenschaftliche Forschungsanwendungen

N-{[(2-fluoro-5-nitrophenyl)amino]carbonothioyl}-3-methylbutanamide has been extensively studied for its potential therapeutic applications in various pathological conditions, including diabetes, Alzheimer's disease, and cardiovascular disorders. In diabetes, N-{[(2-fluoro-5-nitrophenyl)amino]carbonothioyl}-3-methylbutanamide inhibition has been shown to reduce the formation of AGEs, which are implicated in the development of diabetic complications. In Alzheimer's disease, N-{[(2-fluoro-5-nitrophenyl)amino]carbonothioyl}-3-methylbutanamide inhibition has been shown to reduce the accumulation of amyloid-beta peptide, a hallmark of the disease. In cardiovascular disorders, N-{[(2-fluoro-5-nitrophenyl)amino]carbonothioyl}-3-methylbutanamide inhibition has been shown to reduce the formation of AGEs and improve vascular function.

Eigenschaften

IUPAC Name

N-[(2-fluoro-5-nitrophenyl)carbamothioyl]-3-methylbutanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14FN3O3S/c1-7(2)5-11(17)15-12(20)14-10-6-8(16(18)19)3-4-9(10)13/h3-4,6-7H,5H2,1-2H3,(H2,14,15,17,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQUXVMOKOXRNBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(=O)NC(=S)NC1=C(C=CC(=C1)[N+](=O)[O-])F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(2-fluoro-5-nitrophenyl)carbamothioyl]-3-methylbutanamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.